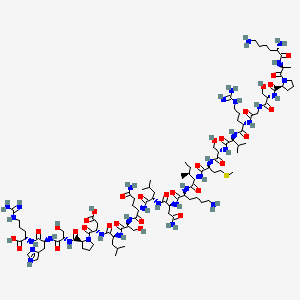![molecular formula C19H22N2O2 B563554 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid CAS No. 1189861-91-3](/img/new.no-structure.jpg)
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid is a compound used primarily in scientific research. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique isotopic labeling, which makes it valuable for specific types of research.
Méthodes De Préparation
The synthesis of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid involves several steps. One common method includes the reaction of benzylamine with a piperidine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Analyse Des Réactions Chimiques
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference compound for isotopic labeling studies. In biology and medicine, it is employed in the study of metabolic pathways and drug interactions. The compound’s isotopic labeling allows for precise tracking and analysis in various experimental setups .
Mécanisme D'action
The mechanism of action of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .
Comparaison Avec Des Composés Similaires
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid can be compared with other similar compounds such as:
- 4-Aminobenzoic acid-(phenyl-13C6)
- 4-Hydroxybenzoic acid-(phenyl-13C6)
- 4-Methoxybenzoic acid-(phenyl-13C6)
These compounds share similar isotopic labeling but differ in their chemical structure and specific applications. The uniqueness of this compound lies in its specific piperidine and benzyl groups, which confer distinct properties and uses .
Propriétés
Numéro CAS |
1189861-91-3 |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
316.351 |
Nom IUPAC |
4-(anilino)-1-benzylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23)/i2+1,5+1,6+1,9+1,10+1,17+1 |
Clé InChI |
YFSCBWDAVTYIMM-IPTBCTDGSA-N |
SMILES |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Synonymes |
1-Benzyl-4-[(phenyl-13C6)-amino]piperidine-4-carboxylic Acid; 4-(Anilino-13C6)-1-benzylpiperidine-4-carboxylic Acid; NSC 73748-13C6; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide](/img/structure/B563482.png)


![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)




